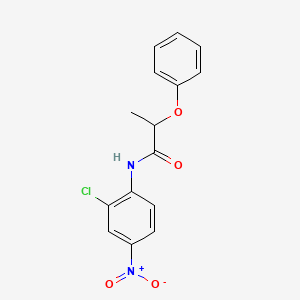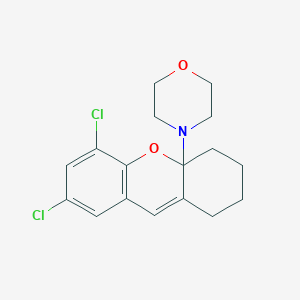
4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine, typically involves multistep chemical reactions. For instance, Lei et al. (2017) outlined a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. The synthesis process involves condensation, chlorination, and nucleophilic substitution steps, resulting in a total yield of 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by their nonplanar chromophore, as evidenced in the study by McCarthy, Jenkins, and Brückner (2003). They reported on the synthesis of free base meso-tetraaryl-morpholinochlorins and their bathochromically shifted chlorin-type UV-vis spectra, indicating a significant conformational flexibility of these macrocycles (McCarthy et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of morpholine derivatives can be complex. For example, the synthesis and biological activity of a specific 4-substituted derivative of morpholine explored by Mamatha S.V et al. (2019) involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This study not only detailed the synthetic approach but also highlighted the compound's significant antimicrobial and anti-TB activity, demonstrating the diverse chemical properties and potential applications of such compounds (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties of morpholine derivatives, including their crystal structure and phase behavior, are crucial for understanding their stability and applicability. The crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene, as studied by Zeng Run (2003), provides insights into the arrangement of morpholinyl groups and the impact on the compound's physical stability and reactivity (Zeng Run, 2003).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as their reactivity towards other compounds, solubility, and stability under different conditions, are integral for their application in synthesis and potential industrial applications. The work by Papoyan et al. (2011) on synthesizing new 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides contributes to understanding these aspects. Their research highlighted the anticonvulsive activities of the synthesized compounds, indicating the therapeutic potential of morpholine derivatives (Papoyan et al., 2011).
Propiedades
IUPAC Name |
4-(5,7-dichloro-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSRWYZDVXYLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Cl)Cl)C1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
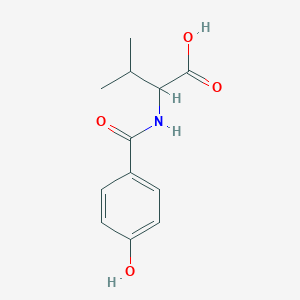
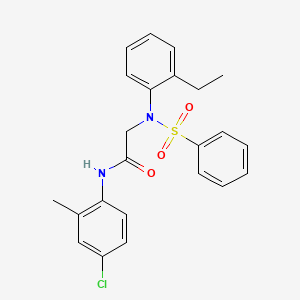
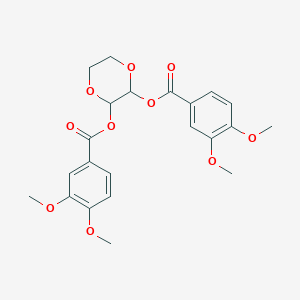
![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
